Ditert-butyl 2-acetylpiperazine-1,4-dicarboxylate
Description
Properties
IUPAC Name |
ditert-butyl 2-acetylpiperazine-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O5/c1-11(19)12-10-17(13(20)22-15(2,3)4)8-9-18(12)14(21)23-16(5,6)7/h12H,8-10H2,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRJHYBBLDKGCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CN(CCN1C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for Ditert Butyl 2 Acetylpiperazine 1,4 Dicarboxylate
Retrosynthetic Analysis of the Ditert-butyl 2-acetylpiperazine-1,4-dicarboxylate Scaffold
A retrosynthetic analysis provides a logical framework for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials.
Key Disconnections and Precursor Identification
The primary disconnections for this compound involve the C-N bonds of the piperazine (B1678402) ring and the C-C bond of the acetyl group.
Route A: C-Acyl Disconnection
A primary retrosynthetic disconnection can be made at the C2-acetyl bond. This suggests a late-stage introduction of the acetyl group onto a pre-formed di-Boc-piperazine ring. This leads to two potential precursors:
Precursor A1: A C2-nucleophilic di-Boc-piperazine equivalent. This could be achieved through the deprotonation of the C2-proton of Ditert-butyl piperazine-1,4-dicarboxylate, followed by reaction with an acetylating agent.
Precursor A2: A C2-electrophilic di-Boc-piperazine equivalent. For instance, starting from Ditert-butyl piperazine-1,4-dicarboxylate-2-carboxylic acid, which can be converted to a Weinreb amide and subsequently reacted with a methyl organometallic reagent.
Route B: Piperazine Ring Disconnection
Alternatively, the piperazine ring itself can be disconnected. A common strategy for forming 2-substituted piperazines involves the cyclization of a suitable diamine precursor that already contains the acetyl functionality or a precursor to it. This leads to acyclic precursors such as a protected ethylenediamine (B42938) derivative and a four-carbon unit bearing the acetyl group.
Strategic Use of Boc Protecting Groups in Piperazine Synthesis
The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. In the context of piperazine synthesis, Boc groups serve several critical functions:
Modulation of Reactivity: The electron-withdrawing nature of the Boc group deactivates the nitrogen atoms, preventing unwanted side reactions such as over-alkylation or acylation.
Directing Group for C-H Functionalization: The Boc group can direct lithiation to the adjacent C-H bond, enabling the introduction of substituents at the C2 position. researchgate.net This is a key strategy for the synthesis of C-substituted piperazines.
Improving Solubility and Handling: The bulky and non-polar nature of the Boc groups often improves the solubility of piperazine intermediates in organic solvents and can aid in purification due to their crystalline nature.
The use of two Boc groups in this compound ensures that both nitrogen atoms are protected, allowing for selective functionalization at the carbon skeleton of the piperazine ring.
Direct Synthesis Routes to this compound
Based on the retrosynthetic analysis, several direct synthetic routes can be envisioned. These routes primarily focus on either the late-stage functionalization of a di-Boc-piperazine core or the construction of the piperazine ring with the acetyl substituent already in place.
Formation of the Piperazine Ring System
The construction of the piperazine ring is a fundamental step in many synthetic approaches.
Various methods have been developed for the synthesis of the piperazine ring. A common approach involves the double N-alkylation of a primary amine with a bis-electrophile. For the synthesis of 2-substituted piperazines, this often involves the cyclization of a linear diamine precursor.
One established method involves the reaction of an N-substituted ethylenediamine with a suitable four-carbon synthon. For instance, a derivative of 1,2-diaminoethane can be reacted with a 1,4-dihalobutane derivative that bears the acetyl precursor.
A modern approach to substituted piperazines involves the palladium-catalyzed hydroamination of an amino-alkene precursor. This intramolecular cyclization can proceed with high diastereoselectivity. nih.gov
| Cyclization Method | Precursors | Typical Reagents and Conditions | Advantages | Disadvantages |
| Double N-alkylation | N-substituted ethylenediamine, 1,4-dihalo-2-acetylbutane derivative | Base (e.g., K2CO3, Et3N), Solvent (e.g., CH3CN, DMF), Heat | Readily available starting materials | Potential for over-alkylation and side reactions |
| Reductive Amination | Diamine and a dicarbonyl compound | Reducing agent (e.g., NaBH(OAc)3, H2/Pd-C) | Mild conditions, good functional group tolerance | Requires a suitable dicarbonyl precursor |
| Intramolecular Hydroamination | Amino-alkene | Palladium catalyst, ligand, base | High diastereoselectivity | Catalyst cost and sensitivity |
The nature and position of substituents on the acyclic precursor can significantly influence the efficiency and stereochemical outcome of the cyclization reaction.
Steric Hindrance: Bulky substituents on the nitrogen atoms or the carbon backbone can hinder the cyclization process, requiring more forcing reaction conditions or leading to lower yields.
Electronic Effects: Electron-withdrawing groups on the nitrogen atoms, such as the Boc groups, can decrease their nucleophilicity, potentially slowing down the cyclization. However, they are crucial for preventing side reactions.
Stereocontrol: For the synthesis of enantiomerically pure 2-substituted piperazines, the stereochemistry of the final product is often dictated by the chirality of the starting materials, such as amino acids. The substituents on the precursor can influence the conformational preferences during cyclization, thereby affecting the diastereoselectivity of the reaction. For instance, in palladium-catalyzed intramolecular hydroamination, the substituents can direct the approach of the catalyst, leading to a specific stereoisomer. nih.gov
Introduction of the Acetyl Moiety
The introduction of the acetyl group at the C2 position of the di-Boc protected piperazine scaffold is a critical transformation. This is most effectively achieved through the functionalization of a C-H bond, a strategy that has seen significant advances. mdpi.com The primary method involves the deprotonation of the C2 position to form a carbanion, which is then quenched with an appropriate acetylating electrophile.
The key reaction for introducing the acetyl moiety is the acylation of a lithiated piperazine intermediate. nih.govresearchgate.net This process begins with the deprotonation of di-tert-butyl piperazine-1,4-dicarboxylate at a position alpha to one of the nitrogen atoms. The Boc groups act as effective directed metalation groups (DMGs), increasing the kinetic acidity of the adjacent C-H protons and guiding the base to the desired position. baranlab.orgwikipedia.org
Strong organolithium bases are required for this deprotonation. Common bases used for this transformation include sec-butyllithium (B1581126) (s-BuLi) and n-butyllithium (n-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). beilstein-journals.orgwhiterose.ac.uk The resulting C2-lithiated piperazine is a potent nucleophile.
Once the lithiated intermediate is formed, it is trapped with an acetylating agent. A variety of electrophiles can serve as the source of the acetyl group. The selection of the reagent is critical for achieving high yield and purity.
Common Acetylating Reagents:
Acetyl Chloride: A highly reactive acyl halide that readily reacts with the lithiated intermediate.
Acetic Anhydride: Another effective, albeit slightly less reactive, acetylating agent.
N-acetylimidazole: A milder alternative that can be used when controlling reactivity is crucial.
Ethyl Acetate (B1210297): Can also serve as an acetyl source, though it is generally less efficient for this specific transformation.
The general reaction scheme involves the in situ generation of the organolithium species followed by the immediate introduction of the acylating agent at cryogenic temperatures to minimize side reactions. researchgate.netacs.org
Achieving regioselectivity is paramount in the synthesis of asymmetrically substituted piperazines. In the case of this compound, the starting material, di-tert-butyl piperazine-1,4-dicarboxylate, is symmetrical. The two Boc groups activate all four α-protons (at C2, C3, C5, and C6). However, the lithiation and subsequent acylation occur regioselectively at a single α-carbon. nih.gov
The control of substitution is governed by several factors:
Directed Metalation: The carbamate (B1207046) group of the Boc protecting agent acts as an excellent DMG. It coordinates with the lithium cation of the organolithium base, delivering the base to the adjacent C-H bond for deprotonation. baranlab.orgwikipedia.org This complex-induced proximity effect (CIPE) ensures that lithiation occurs exclusively at the C2/C6 positions. beilstein-journals.org
Stoichiometry: To favor mono-acylation and prevent the formation of di-acetylated products (e.g., 2,6-diacetylpiperazine derivatives), a slight excess of the piperazine starting material relative to the organolithium base and electrophile is typically used. Careful control over the stoichiometry of the reagents is essential for maximizing the yield of the desired mono-substituted product.
Steric Hindrance: The bulky nature of the Boc groups and the acetyl group, once installed, provides a degree of steric hindrance that disfavors a second deprotonation and acylation event at the adjacent C6 position on the same molecule.
Optimization of Reaction Parameters and Yields
The yield and efficiency of the C2-acylation are highly dependent on the reaction conditions. Optimization of these parameters is crucial for the successful synthesis of this compound. Key parameters that have been systematically studied include the choice of base, solvent, temperature, and reaction time. acs.orgyork.ac.uk
Research by O'Brien, Campos, and others has established robust protocols for the lithiation-trapping of N-Boc protected heterocycles. researchgate.netbeilstein-journals.org In situ IR spectroscopy has been utilized to monitor the formation of the lithiated intermediate, allowing for the determination of optimal lithiation times and minimizing degradation. acs.orgyork.ac.uk A significant challenge in these reactions is the potential for ring-fragmentation of the lithiated piperazine intermediate, which can be mitigated by careful selection of substrates and reaction conditions. york.ac.uk
| Parameter | Condition/Reagent | Rationale/Effect on Yield |
|---|---|---|
| Base | s-BuLi | Highly effective for deprotonation; often provides higher yields compared to n-BuLi for this substrate. |
| Additive | TMEDA | Breaks up organolithium aggregates, increasing basicity and accelerating the rate of lithiation. |
| Solvent | THF or Diethyl Ether (Et₂O) | Aprotic polar solvents that are stable to strong bases at low temperatures and effectively solvate the intermediates. |
| Temperature | -78 °C to -30 °C | Cryogenic temperatures are essential to ensure the stability of the highly reactive lithiated intermediate and prevent side reactions. Some protocols have been developed at higher temperatures (-30 °C) to improve process feasibility. beilstein-journals.org |
| Reaction Time | Variable (minutes to hours) | Optimal lithiation time is critical; insufficient time leads to incomplete reaction, while excessive time can promote degradation of the intermediate. york.ac.uk |
This interactive table summarizes key parameters for the optimization of the C2-acylation reaction. Clicking on a parameter will highlight the corresponding information.
Convergent and Divergent Synthetic Approaches to this compound
The construction of the target molecule can be envisioned through two primary strategic approaches: divergent synthesis, which involves modifying a pre-formed piperazine core, and convergent synthesis, where smaller, functionalized fragments are combined to assemble the final structure.
This divergent strategy is the most direct and commonly employed method for synthesizing C2-substituted piperazines like the target compound. researchgate.net The synthesis begins with a simple, commercially available piperazine precursor, which is elaborated in a stepwise fashion.
Typical Divergent Synthetic Sequence:
Di-N-Protection: Piperazine is first reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base to afford the symmetrically protected di-tert-butyl piperazine-1,4-dicarboxylate. nih.gov This step deactivates the nitrogen nucleophilicity and sets the stage for C-H functionalization.
Regioselective Lithiation: The di-Boc piperazine is then subjected to directed metalation using s-BuLi/TMEDA at -78 °C to generate the C2-lithiated anion. beilstein-journals.org
Acylation: The synthesis is completed by quenching the anion with an acetylating agent, such as acetyl chloride, to install the acetyl group at the C2 position, yielding this compound.
This approach is highly advantageous due to the availability of the starting materials and the well-established, high-yielding protocols for the protection and lithiation steps.
A convergent synthesis involves the assembly of the target molecule from smaller, pre-functionalized fragments. While less documented for this specific molecule, this approach offers flexibility and can be advantageous for creating structural diversity. A hypothetical convergent route could involve the cyclization of a linear precursor that already contains the necessary carbon skeleton and functional groups.
Potential Convergent Strategies:
Cyclization of a Diamine Precursor: One could envision a strategy starting from a chiral amino acid. nih.gov For example, a suitably protected 1,2-diamine could be coupled with a three-carbon fragment already bearing the acetyl group (or a precursor like a protected hydroxyethyl (B10761427) group). Subsequent intramolecular cyclization, perhaps via reductive amination or nucleophilic substitution, would form the piperazine ring. The final step would involve the protection of the nitrogen atoms with Boc groups.
Multi-component Reactions: Advanced methods like the Ugi four-component reaction can be used to rapidly assemble complex acyclic precursors, which can then be induced to cyclize into the piperazine core. rsc.org This allows for the combination of an amine, a carboxylic acid, an isocyanide, and a carbonyl compound in a single step to build a scaffold suitable for subsequent ring closure.
| Synthetic Strategy | Key Advantages | Potential Challenges |
|---|---|---|
| Divergent (Step-by-Step Elaboration) | - High regioselectivity due to directed metalation.
| - Requires use of cryogenic temperatures and highly reactive organolithium reagents.
|
| Convergent (Segment Assembly) | - Allows for late-stage combination of complex fragments.
| - Synthesis of the required functionalized linear precursors can be lengthy.
|
This interactive table compares the divergent and convergent synthetic strategies for preparing the target compound.
Enantioselective Synthesis of this compound and its Chiral Analogues
The creation of enantiomerically pure piperazine derivatives is critical, as the biological activity of chiral drugs often resides in a single enantiomer. rsc.org Methodologies for achieving this can be broadly categorized into asymmetric synthesis, where chirality is introduced selectively, and the resolution of racemic mixtures.
Introduction of Chirality via Asymmetric Induction
Asymmetric induction involves the use of chiral reagents, catalysts, or auxiliaries to influence the stereochemical outcome of a reaction, creating a new stereocenter with a preferred configuration. For a molecule like this compound, this would typically involve establishing the chiral center at the C-2 position of the piperazine ring.
Several powerful catalytic methods have been developed for this purpose. One notable approach is the palladium-catalyzed asymmetric allylic alkylation of differentially N-protected piperazin-2-ones. nih.govnih.gov This method can generate highly enantioenriched α-secondary and α-tertiary piperazin-2-ones, which are direct precursors to the corresponding chiral piperazines upon reduction. nih.govcaltech.edu Similarly, the asymmetric hydrogenation of pyrazine-2-ol derivatives using palladium catalysts provides a facile route to chiral piperazin-2-ones with excellent control over both diastereoselectivity and enantioselectivity. dicp.ac.cn Another strategy involves the asymmetric 1,3-dipolar cycloaddition to construct the chiral piperazine framework. nih.gov These methods establish the crucial C-2 stereocenter, which can then be further functionalized or carried through to the final acetylated product.
Resolution Techniques for Racemic Mixtures
When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), resolution techniques are employed to separate them. This remains a cornerstone for producing enantiopure amines and N-heterocycles. ethz.chnih.gov
Kinetic Resolution: This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, allowing for the separation of the unreacted, slow-reacting enantiomer and the acylated, fast-reacting one.
Chiral Base-Mediated Lithiation: A well-established method involves the kinetic resolution of racemic 2-substituted piperazines using a substoichiometric amount of a strong base, like n-BuLi, in the presence of a chiral ligand, such as (+)-sparteine. nih.govacs.org This process selectively deprotonates one enantiomer, which can then be trapped with an electrophile, leaving the other enantiomer unreacted and enantioenriched. nih.govacs.org
Enantioselective Acylation: Chiral hydroxamic acids have been developed as highly effective catalysts for the kinetic resolution of N-heterocycles, including piperazines, via enantioselective acylation. ethz.chnih.gov
Enzymatic Resolution: Biocatalysis offers a powerful alternative. For example, enzymes like leucine (B10760876) aminopeptidase (B13392206) can selectively hydrolyze one enantiomer of a piperazine-2-carboxamide (B1304950) precursor, enabling the separation of the resulting acid and the unreacted amide with high optical purity. tandfonline.com
| Technique | Chiral Agent | Principle | Advantages | Limitations | Reference |
|---|---|---|---|---|---|
| Kinetic Resolution (Lithiation) | n-BuLi / (+)-sparteine | Selective deprotonation of one enantiomer. | High enantioselectivity (er up to 99:1); allows for further functionalization of the lithiated intermediate. | Requires cryogenic temperatures; potential for side reactions like ring-opening. | nih.govacs.org |
| Kinetic Resolution (Acylation) | Chiral Hydroxamic Acids | Enantioselective N-acylation. | Good selectivity factors; can be performed catalytically at room temperature. | Maximum theoretical yield of 50% for each enantiomer. | ethz.chnih.gov |
| Enzymatic Resolution | Leucine Aminopeptidase | Enantioselective hydrolysis of an amide precursor. | High optical purity; mild reaction conditions. | Substrate-specific; requires a suitable precursor (e.g., carboxamide). | tandfonline.com |
Use of Chiral Auxiliaries and Catalysts
Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereoselective synthesis of new stereocenters. york.ac.uk After the reaction, the auxiliary is removed and can often be recovered for reuse. For N-heterocycle synthesis, enantiopure tert-butanesulfinamide has emerged as a highly effective and widely used chiral auxiliary. rsc.org Other common auxiliaries include Evans-type oxazolidinones and various sulfur-based heterocycles, which provide a high degree of diastereoselectivity in reactions like alkylations and Michael additions. scielo.org.mxspringerprofessional.de In the context of the target molecule, an auxiliary could be attached to one of the piperazine nitrogens to direct the stereoselective introduction of the acetyl group at the C-2 position.
Chiral Catalysts: Asymmetric catalysis is a highly efficient method where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. The development of chiral ligands for transition metals has been pivotal. For piperazine synthesis, palladium catalysts paired with chiral ligands like electron-deficient PHOX ligands have proven successful in asymmetric alkylations. nih.govcaltech.edu Additionally, quinine-derived urea (B33335) compounds can act as effective organocatalysts in one-pot sequences to generate chiral piperazin-2-ones. acs.org
| Type | Example | Application | Key Feature | Reference |
|---|---|---|---|---|
| Chiral Auxiliary | (R)- or (S)-tert-Butanesulfinamide | Asymmetric synthesis of N-heterocycles via sulfinimines. | Efficient chirality transfer; easily cleaved and recyclable. | rsc.org |
| Chiral Auxiliary | Evans Oxazolidinones | Diastereoselective functionalization of carboxylic acids. | High levels of stereocontrol in alkylation and aldol (B89426) reactions. | springerprofessional.de |
| Chiral Catalyst | [Pd2(pmdba)3] / Chiral PHOX Ligand | Asymmetric allylic alkylation of piperazin-2-ones. | Creates α-tertiary stereocenters with high enantioselectivity. | nih.govcaltech.edu |
| Chiral Catalyst | Quinine-derived Urea | One-pot asymmetric epoxidation/domino ring-opening cyclization. | Organocatalytic route to chiral piperazin-2-ones. | acs.org |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to pharmaceutical synthesis is essential for creating sustainable and environmentally benign processes. unibo.it This involves careful consideration of solvents, energy usage, and waste generation.
Solvent Selection and Waste Minimization
The choice of solvent is critical, as solvents often constitute the largest mass component of a chemical reaction. Traditional syntheses of piperazine derivatives frequently use solvents like methanol (B129727), acetic acid, or toluene. nih.govgoogle.com However, green chemistry encourages the use of less hazardous alternatives.
Aqueous Micellar Catalysis: A significant advancement is the use of water as a solvent for palladium-catalyzed cross-coupling reactions. By using surfactants to form micelles, an "in-water" and "on-water" reaction environment is created that can dramatically increase reaction efficiency. youtube.com This approach often allows the product to precipitate, simplifying separation to mere filtration and enabling the recycling of the aqueous phase containing the catalyst and surfactant, thus generating minimal waste. youtube.com
Photoredox Catalysis: The use of organic photoredox catalysts offers a more sustainable and greener method for chemical synthesis compared to transition-metal-based systems, which can be costly and toxic. mdpi.com
| Solvent | Traditional Use | Green Chemistry Perspective | Reference |
|---|---|---|---|
| Methanol, Toluene, Dioxane | Commonly used in piperazine alkylation and amination. | Generally considered less "green" due to toxicity and environmental impact. | nih.govgoogle.com |
| Water (with surfactant) | Used in modern micellar catalysis. | Highly recommended; non-toxic, non-flammable, enables easy product separation and catalyst recycling. | youtube.com |
| Solvent-Free | Possible in some microwave-assisted reactions. | Ideal from a green chemistry standpoint, eliminating solvent waste entirely. | amazonaws.com |
Energy Efficiency and Catalyst Recycling
Energy Efficiency: A key principle of green chemistry is the reduction of energy consumption. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for improving energy efficiency. Microwave irradiation heats the reaction mixture volumetrically and directly, leading to dramatic reductions in reaction times—often from hours to minutes—and consequently, lower energy input compared to conventional heating methods. amazonaws.comrfhic.comacs.org
Catalyst Recycling: Many syntheses of piperazine derivatives rely on precious metal catalysts, particularly palladium. researchgate.netorganic-chemistry.org The cost and environmental impact of these metals necessitate their efficient recycling.
Heterogeneous Catalysts: Using catalysts supported on a solid phase, such as a polymeric resin, allows for simple filtration and reuse. nih.gov
Aqueous Recycling: In micellar catalysis, the palladium catalyst remains in the aqueous phase after the product is filtered off, allowing the entire medium to be recycled for subsequent batches. youtube.com
Post-Process Recovery: For homogeneous catalysts that cannot be easily separated, dedicated recovery processes are employed. These can involve roasting the spent catalyst to remove organic residues, followed by chemical leaching and extraction to recover the pure metal, which can then be used to manufacture new catalysts. mdpi.comgoogle.com
| Technique | Principle | Advantage in Piperazine Synthesis | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Rapid, direct heating of polar molecules via microwave irradiation. | Reduces reaction times from hours to minutes, lowering energy consumption. | rfhic.com |
| Aqueous Micellar Catalysis | Using surfactants in water to create nanoreactors for organic reactions. | Eliminates organic solvents; allows for catalyst and solvent recycling; simplifies workup. | youtube.com |
| Heterogeneous Catalysis | Catalyst is in a different phase from the reactants (e.g., solid catalyst in a liquid reaction). | Facilitates easy separation of the catalyst from the reaction mixture by filtration, enabling reuse. | nih.gov |
| Photoredox Catalysis | Using light to drive chemical reactions, often with organic photocatalysts. | Offers a sustainable and greener alternative to reactions requiring harsh reagents or transition metals. | mdpi.com |
Chemical Reactivity and Mechanistic Investigations of Ditert Butyl 2 Acetylpiperazine 1,4 Dicarboxylate
Reactions Involving the Piperazine (B1678402) Ring Nitrogen Atoms
The two nitrogen atoms of the piperazine ring are protected by Boc groups, which can be selectively removed to allow for further functionalization.
Deprotection Strategies of the Boc Groups and Mechanistic Considerations
The tert-butyloxycarbonyl (Boc) group is a widely used amine-protecting group in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions. rsc.org
Common Deprotection Reagents and Conditions: The most common method for Boc deprotection involves treatment with strong acids. masterorganicchemistry.com Trifluoroacetic acid (TFA), either neat or in a solvent like dichloromethane (B109758) (DCM), is frequently employed. nih.gov Other acidic systems such as hydrochloric acid (HCl) in solvents like dioxane, ethyl acetate (B1210297), or methanol (B129727) are also effective. rsc.org Alternative, milder methods using reagents like p-toluenesulfonic acid in a deep eutectic solvent have been developed to avoid the harshness of strong acids. mdpi.com Thermolytic deprotection at high temperatures offers a catalyst-free alternative. acs.org
Reaction Mechanism: The acid-catalyzed deprotection of a Boc group proceeds through a specific mechanistic pathway. masterorganicchemistry.comyoutube.com
Protonation: The first step involves the protonation of the carbonyl oxygen of the Boc group by the acid. masterorganicchemistry.com This makes the carbonyl carbon more electrophilic.
Carbocation Formation: The protonated group then cleaves to form a stable tert-butyl carbocation and a carbamic acid intermediate. masterorganicchemistry.com
Decarboxylation: The carbamic acid is unstable and readily undergoes decarboxylation, releasing carbon dioxide and yielding the free amine. masterorganicchemistry.com The evolution of CO2 gas is a characteristic observation during this step. masterorganicchemistry.com
The stability of the resulting tert-butyl carbocation is a key driving force for this reaction. The choice of acid and reaction conditions can be tuned to achieve selectivity, especially in molecules with multiple acid-sensitive functional groups. acs.orgreddit.com
| Reagent | Typical Conditions | Reference |
|---|---|---|
| Trifluoroacetic Acid (TFA) | Neat or in DCM, room temperature | masterorganicchemistry.comnih.gov |
| Hydrochloric Acid (HCl) | In Dioxane, Ethyl Acetate, or Methanol | rsc.org |
| p-Toluenesulfonic Acid (pTSA) | In Choline Chloride (DES), room temperature | mdpi.com |
| Thermal | High temperature (e.g., 150-300 °C) in a suitable solvent | acs.org |
| Oxalyl Chloride | In Methanol, room temperature | rsc.org |
Subsequent Functionalization of the Piperazine Nitrogens
Once one or both Boc groups are removed, the newly exposed secondary amine(s) of the resulting 2-acetylpiperazine are available for a wide range of functionalization reactions. This allows for the introduction of diverse substituents to build molecular complexity.
N-Alkylation: The direct N-alkylation of the deprotected piperazine nitrogen is a common transformation. This is typically achieved by reacting the piperazine with an alkyl halide (e.g., alkyl bromide) in the presence of a base like diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction. nih.govresearchgate.net Reductive amination is another powerful method, where the piperazine is reacted with an aldehyde or ketone in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.gov
N-Arylation: Introducing an aryl group onto the piperazine nitrogen can be accomplished through transition-metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed Buchwald-Hartwig amination or nickel-catalyzed amination using aryl chlorides are effective methods for forming N-aryl piperazine derivatives. researchgate.netnih.gov These reactions typically involve a palladium or nickel catalyst, a suitable ligand (e.g., a phosphine), and a base.
These functionalization strategies are crucial in medicinal chemistry for creating libraries of compounds with varied substituents on the piperazine core, enabling the exploration of structure-activity relationships. nih.govjgtps.comnih.gov
Transformations at the Acetyl Moiety
The acetyl group at the 2-position of the piperazine ring provides another site for chemical modification, independent of the ring nitrogens.
Reduction Reactions of the Ketone Functionality
The ketone of the acetyl group can be reduced to a secondary alcohol, introducing a new stereocenter.
Common Reducing Agents: Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for this transformation. commonorganicchemistry.com It is typically used in protic solvents like methanol or ethanol. commonorganicchemistry.comorgsyn.org The reaction is generally chemoselective, reducing the ketone without affecting the Boc-protected amines or other less reactive functional groups. commonorganicchemistry.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could also be used but might risk reducing the amide bonds of the Boc groups under certain conditions.
Stereoselectivity: The reduction of the prochiral ketone in Ditert-butyl 2-acetylpiperazine-1,4-dicarboxylate leads to the formation of a hydroxyl group. The stereochemical outcome of this reduction can be influenced by the steric hindrance of the piperazine ring and its substituents, as well as by the choice of reducing agent and reaction conditions. researchgate.net Chiral reducing agents or catalysts can be employed to achieve stereoselective reduction, yielding specific stereoisomers of the resulting alcohol, which is often crucial for biological activity. researchgate.netnih.gov
| Reagent | Typical Solvents | Selectivity | Reference |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol, THF/Methanol | Reduces aldehydes and ketones; esters are reduced slowly. | commonorganicchemistry.comorgsyn.org |
| Sodium Borohydride / Cerium(III) chloride | Methanol | Can alter regioselectivity in cyclic enediones. | researchgate.net |
Nucleophilic Additions and Substitutions at the Acetyl Group
The electrophilic carbon of the acetyl group's carbonyl is susceptible to attack by various nucleophiles. libretexts.orglibretexts.orgmasterorganicchemistry.com This reaction pathway allows for the formation of new carbon-carbon or carbon-heteroatom bonds.
Reaction Mechanism: Nucleophilic addition to a ketone involves the attack of a nucleophile on the carbonyl carbon. libretexts.org This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. masterorganicchemistry.com Subsequent protonation of the alkoxide yields a tertiary alcohol. libretexts.org
Examples of Nucleophiles:
Organometallic Reagents: Grignard reagents (R-MgBr) and organolithium reagents (R-Li) are powerful carbon nucleophiles that can add to the ketone to form tertiary alcohols after an acidic workup. nih.govorganic-chemistry.org
Cyanide: The addition of a cyanide ion (e.g., from NaCN or KCN) forms a cyanohydrin, which can be a precursor to other functional groups like carboxylic acids or amines.
Wittig Reagents: Reaction with a phosphorus ylide (Wittig reagent) can convert the ketone into an alkene, replacing the C=O bond with a C=C double bond.
These reactions significantly expand the synthetic utility of the title compound, allowing for the construction of more complex side chains at the 2-position of the piperazine ring.
Derivatization of the Acetyl Methyl Group (e.g., α-halogenation)
The methyl group of the acetyl moiety can also be functionalized, typically after being converted into a more reactive form like an enol or enolate.
α-Halogenation: The α-carbon (the methyl group) of the ketone can be halogenated under either acidic or basic conditions. nih.gov
Acid-Catalyzed Halogenation: In the presence of an acid, the ketone tautomerizes to its enol form. The electron-rich double bond of the enol then attacks an electrophilic halogen (e.g., Br₂), resulting in the α-halogenated ketone.
Base-Mediated Halogenation: A base can deprotonate the α-carbon to form an enolate. This enolate then acts as a nucleophile, attacking an electrophilic halogen source like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). nih.gov
Further Transformations: The resulting α-haloketone is a valuable intermediate. The halogen acts as a good leaving group, enabling subsequent nucleophilic substitution reactions to introduce a variety of other functional groups at the α-position. Another important reaction involves forming an enolate from the parent ketone through deprotonation with a strong base like lithium diisopropylamide (LDA). This enolate can then be trapped with various electrophiles, allowing for α-alkylation, α-acylation, and other modifications. whiterose.ac.ukresearchgate.net
Reactivity of the tert-Butyl Ester Groups
The tert-butyl ester groups are a dominant feature of the molecule's reactivity profile. These groups are known to be labile under acidic conditions, but their reactivity can be modulated to achieve selective transformations in the presence of other sensitive functionalities, such as the N-Boc protecting groups.
Selective Cleavage of Ester Groups
The selective removal of tert-butyl esters is a critical transformation in multi-step syntheses. While strong acids like trifluoroacetic acid can cleave both tert-butyl esters and N-Boc groups, several methods have been developed for the chemoselective hydrolysis of tert-butyl esters in the presence of other acid-sensitive moieties. researchgate.netlookchem.comresearchgate.net
One mild and effective method involves using standard flash chromatography-grade silica (B1680970) gel in refluxing toluene. lookchem.comresearchgate.net This procedure has been shown to yield the corresponding carboxylic acids in high yields while leaving other protecting groups intact. lookchem.com The reaction conditions are generally mild, which prevents the decomposition of sensitive substrates. lookchem.com The selectivity for cleaving tert-butyl esters over tert-butyl ethers can be variable and appears to be substrate-dependent. lookchem.com
Lewis acids also offer a pathway for selective deprotection. The use of Zinc Bromide (ZnBr₂) in dichloromethane has been explored for the chemoselective hydrolysis of tert-butyl esters. researchgate.net This method has proven effective in preparing N-(PhF)amino acids from their tert-butyl esters without cleaving the N-Boc or N-trityl groups. researchgate.net Another notable system employs a combination of Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) and sodium iodide (NaI) in refluxing acetonitrile (B52724). organic-chemistry.org This system can selectively cleave tert-butyl esters while preserving N-Boc groups, which is the reverse of the typical selectivity observed under standard acidic conditions. organic-chemistry.org The success of this method relies on the pre-formation of a cerium complex before the substrate is introduced. organic-chemistry.org
| Reagent System | Solvent | Conditions | Selectivity Notes | Reference |
|---|---|---|---|---|
| Silica Gel (230–400 mesh) | Toluene | Reflux | Selective over t-butyl ethers and TMSE esters. | lookchem.comresearchgate.net |
| ZnBr₂ | Dichloromethane (DCM) | Room Temperature | Selective over PhF-protected amines; N-Boc groups can be labile. | researchgate.net |
| CeCl₃·7H₂O / NaI | Acetonitrile | Reflux | Highly selective for t-butyl esters over N-Boc groups. | organic-chemistry.org |
Transesterification Reactions
Transesterification of the tert-butyl ester groups in this compound represents another potential transformation. This reaction can be promoted by Lewis acids; for instance, ZnBr₂ has been noted to facilitate transesterification under certain conditions. researchgate.net
Enzymatic methods provide a highly selective alternative for transesterification. Lipases, such as Lipase A from Candida antarctica (CAL-A), are known to catalyze the hydrolysis of tert-butyl esters and could potentially be used for transesterification reactions. nih.gov The activity of these enzymes is often determined by specific amino acid motifs. nih.gov In chemoenzymatic synthesis, lipase-catalyzed transesterification has been shown to proceed with high stereoselectivity, even when the reaction center is several atoms away from a chiral center in the molecule. researchgate.net This high degree of selectivity makes enzymatic catalysis a powerful tool for modifying complex molecules under mild conditions.
| Catalyst Type | Example Catalyst | Typical Conditions | Key Feature | Reference |
|---|---|---|---|---|
| Lewis Acid | Zinc Bromide (ZnBr₂) | Anhydrous organic solvent | Promotes reaction via coordination to the ester carbonyl. | researchgate.net |
| Enzymatic | Candida antarctica Lipase B (CAL-B) | Aqueous or organic media, mild temperature | High chemo- and stereoselectivity. | researchgate.net |
| Enzymatic | Esterase from Bacillus subtilis | Aqueous buffer, mild temperature | Can be highly active towards tert-butyl esters. | nih.gov |
Elucidation of Reaction Mechanisms
Understanding the mechanisms of reactions involving this compound is essential for optimizing reaction conditions and predicting outcomes. This involves studying the kinetics of key transformations and identifying transient species like intermediates and transition states.
Kinetic Studies of Key Transformations
While specific kinetic studies on this compound are not extensively documented, valuable insights can be drawn from research on structurally related N-Boc piperazines. A key transformation for functionalization is α-lithiation, and its kinetics have been investigated using in situ Infrared (IR) spectroscopy. whiterose.ac.uk These studies monitor the disappearance of the reactant's carbonyl stretch and the appearance of the lithiated intermediate's carbonyl stretch over time. whiterose.ac.uk
Research has shown that the rate of lithiation is highly dependent on the reaction conditions and the substituents on the piperazine ring. whiterose.ac.uk For example, the lithiation of N-Boc-N'-tert-butyl piperazine with s-BuLi in THF at -78 °C is significantly slower than that of N-Boc-N'-benzyl piperazine. whiterose.ac.uk The addition of a coordinating agent like tetramethylethylenediamine (TMEDA) can dramatically accelerate the reaction, reducing the required lithiation time from hours to minutes. whiterose.ac.uk
Kinetic studies of enzymatic reactions, such as lipase-catalyzed transesterification, have also been performed on related substrates. researchgate.net These investigations reveal that differences in reaction rates between stereoisomers often arise from large differences in the maximum reaction velocity (Vmax) rather than the Michaelis constant (Km), indicating that the enzyme discriminates between enantiomers most effectively at the transition state. researchgate.net
| Reaction | Substrate | Conditions | Kinetic Observation | Reference |
|---|---|---|---|---|
| Lithiation | N-Boc-N'-tert-butyl piperazine | s-BuLi, THF, -78 °C | Incomplete after 2 hours. | whiterose.ac.uk |
| Lithiation | N-Boc-N'-tert-butyl piperazine | s-BuLi/TMEDA, Et₂O, -78 °C | Complete within 15 minutes. | whiterose.ac.uk |
| Enzymatic Transesterification | Chiral secondary alcohol | Candida antarctica Lipase B | Rate difference between stereoisomers (72-fold) attributed to Vmax variation. | researchgate.net |
Identification of Intermediates and Transition States
The direct observation of reactive intermediates provides crucial evidence for proposed reaction mechanisms. In the study of N-Boc piperazine lithiation, in situ IR spectroscopy has been instrumental in identifying key species. whiterose.ac.uk Before the formation of the final lithiated product, a pre-lithiation complex can be observed, characterized by a slight shift in the Boc group's carbonyl (C=O) stretching frequency in the IR spectrum. whiterose.ac.uk The subsequent lithiated intermediate is identified by a much larger shift to a lower wavenumber, indicating a change in the electronic environment of the carbonyl group. whiterose.ac.uk
Transition states are, by definition, transient and not directly observable or isolatable. youtube.com Their structures and energies are typically inferred from kinetic data or investigated through computational modeling. youtube.comresearchgate.net For instance, in the thermal deprotection of N-Boc groups, a concerted proton transfer with the release of isobutylene (B52900) has been supported by a combination of computational and kinetic modeling. researchgate.net Such studies help to build a complete picture of the reaction pathway, from reactants to products, through high-energy transition states and lower-energy intermediates. youtube.com
| Species | Conditions | Spectroscopic Data (IR νC=O) | Significance | Reference |
|---|---|---|---|---|
| N-Boc-N'-tert-butyl piperazine (Starting Material) | s-BuLi/TMEDA, Et₂O, -78 °C | 1700 cm⁻¹ | Baseline reactant frequency. | whiterose.ac.uk |
| Pre-lithiation Complex | s-BuLi/TMEDA, Et₂O, -78 °C | 1681 cm⁻¹ | Shows initial coordination of the organolithium reagent. | whiterose.ac.uk |
| Lithiated Intermediate | s-BuLi/TMEDA, Et₂O, -78 °C | 1644 cm⁻¹ | Confirms deprotonation at the α-carbon. | whiterose.ac.uk |
Applications of Ditert Butyl 2 Acetylpiperazine 1,4 Dicarboxylate As a Synthetic Intermediate
Precursor to Structurally Diverse Piperazine (B1678402) Derivatives
The core structure of Ditert-butyl 2-acetylpiperazine-1,4-dicarboxylate serves as a versatile scaffold that can be elaborated upon to generate a multitude of substituted piperazine analogues. The Boc protecting groups offer stability under various reaction conditions while allowing for straightforward deprotection when required. The acetyl group provides a reactive handle for a range of chemical modifications.
Synthesis of Substituted Piperazines for Library Generation
The generation of chemical libraries containing a large number of structurally related compounds is a cornerstone of modern drug discovery and materials science. This compound is an ideal starting material for the creation of substituted piperazine libraries. The acetyl group can undergo a variety of reactions, such as aldol (B89426) condensations, reductions to the corresponding alcohol, or conversion to an oxime, each of which introduces new functional groups and potential for further diversification.
For instance, the ketone of the acetyl group can be reacted with a range of Grignard reagents or other organometallic nucleophiles to introduce a variety of alkyl, aryl, or heteroaryl substituents at the α-position. Subsequent transformations of the resulting tertiary alcohol can further expand the diversity of the library. This systematic approach allows for the rapid and efficient generation of hundreds or even thousands of unique piperazine derivatives from a single, readily accessible precursor.
Use in Scaffold Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) aims to create collections of molecules with a high degree of structural and stereochemical diversity, often mimicking the complexity of natural products. The rigid, yet modifiable, piperazine core of this compound makes it a valuable scaffold for DOS strategies.
By strategically manipulating the acetyl group and the Boc-protected nitrogens, chemists can introduce a variety of appendages and ring systems. For example, the acetyl group can be used as a linchpin to construct fused or spirocyclic systems onto the piperazine core. Intramolecular reactions, such as cyclizations initiated by modifications of the acetyl group, can lead to the formation of novel polycyclic scaffolds with unique three-dimensional architectures. This ability to generate skeletal diversity is a key advantage in the quest for new bioactive molecules.
Role in Convergent Synthesis Strategies for Complex Organic Molecules
In contrast to linear synthesis, where a molecule is built step-by-step, convergent synthesis involves the independent synthesis of several fragments that are later coupled together. This approach is often more efficient for the construction of large and complex molecules. This compound can serve as a central building block in such strategies.
Incorporation into Multistep Synthesis Pathways
The bifunctional nature of the protected piperazine ring and the reactive acetyl group allows for the sequential or orthogonal introduction of different molecular fragments. For example, one of the Boc groups can be selectively removed and the liberated nitrogen can be functionalized with a complex side chain. Subsequently, the acetyl group can be transformed to introduce another distinct fragment. This stepwise approach, facilitated by the differential reactivity of the functional groups, allows for the controlled assembly of intricate molecular architectures.
Utility in Coupling Reactions and Fragment Assembly
The piperazine core, once appropriately functionalized, can participate in a variety of coupling reactions. For instance, after deprotection of one or both nitrogen atoms, the resulting secondary amines can be used in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds with aryl or heteroaryl halides. Similarly, modifications of the acetyl group can introduce functionalities, such as a terminal alkyne or an azide, which can then be used in "click" chemistry reactions for efficient fragment assembly. This modular approach is highly valuable in the synthesis of complex targets, including potential pharmaceutical candidates and functional materials.
Functionalization for Further Chemical Transformations
The true synthetic power of this compound lies in the diverse array of chemical transformations that can be performed on its functional groups. The Boc-protected nitrogens provide a stable platform for modifications at the C2 position, while the acetyl group itself is a gateway to a vast chemical space.
The carbonyl group of the acetyl moiety can be reduced to a secondary alcohol, which can then be further functionalized through esterification, etherification, or substitution reactions. Alternatively, the ketone can be converted into an imine or enamine, providing opportunities for the introduction of nitrogen-based functionalities. The α-carbon to the carbonyl group can also be deprotonated to form an enolate, which can then react with various electrophiles, allowing for the introduction of a wide range of substituents at this position.
The strategic deprotection of one or both Boc groups unveils the piperazine nitrogens, which can then be acylated, alkylated, or arylated to introduce further diversity. The ability to selectively manipulate these different reactive sites makes this compound a highly versatile and powerful tool in the arsenal (B13267) of the synthetic organic chemist.
Introduction of Various Chemical Linkers
The structural framework of this compound, particularly the acetyl group, provides a reactive handle for the covalent attachment of diverse chemical linkers. These linkers are crucial in various applications, such as in the development of Proteolysis Targeting Chimeras (PROTACs), where a linker connects a target protein binder to an E3 ligase ligand. researchgate.netnih.govmedchemexpress.com The piperazine scaffold itself is a common motif in linker design due to its ability to impart favorable physicochemical properties, such as improved solubility and conformational rigidity. researchgate.netnih.gov
The acetyl group at the C2 position of the piperazine ring serves as a key functional group for linker attachment through several synthetic strategies. The reactivity of the carbonyl group and the adjacent alpha-carbon allows for the introduction of a wide array of linker moieties.
Table 1: Potential Reactions for Linker Introduction
| Reaction Type | Reagents and Conditions | Resulting Linker Attachment Point |
| Aldol Condensation | Aldehyde or ketone, base or acid catalyst | Extension of the acetyl group to form a longer chain with a hydroxyl group, which can be further functionalized. |
| Wittig Reaction | Phosphonium ylide | Conversion of the carbonyl group to a carbon-carbon double bond, allowing for the introduction of various substituents. |
| Reductive Amination | Amine, reducing agent (e.g., NaBH(OAc)₃) | Formation of an amine linkage by converting the carbonyl to an amino group. |
| Enolate Alkylation | Strong base (e.g., LDA), alkyl halide | Functionalization at the alpha-carbon of the acetyl group to introduce an alkyl-based linker. |
Detailed research into the application of piperazine-containing linkers in PROTACs has highlighted the importance of the linker's length, rigidity, and composition in determining the efficacy of the final molecule. researchgate.netnih.gov While direct examples utilizing this compound are not extensively documented in publicly available literature, the fundamental reactivity of its acetyl group makes it a prime candidate for such synthetic elaborations. The Boc protecting groups on the piperazine nitrogens ensure that these sites remain unreactive during the modification of the acetyl group and can be selectively removed at a later stage to enable further functionalization or to reveal the final piperazine-containing linker.
Enabling Heterocyclic Ring Fusions and Annulations
The acetyl group of this compound also serves as a key synthon for the construction of fused heterocyclic ring systems. Annulation, the formation of a new ring fused to an existing one, can lead to the creation of novel polycyclic scaffolds with unique three-dimensional structures and biological activities.
One plausible strategy for ring fusion involves the condensation of the acetyl group with a binucleophilic reagent. For instance, reaction with hydrazine (B178648) or its derivatives could lead to the formation of a pyrazole (B372694) ring fused to the piperazine core. Similarly, condensation with hydroxylamine (B1172632) could yield a fused isoxazole (B147169) ring. These types of reactions are fundamental in heterocyclic chemistry for building molecular complexity.
Table 2: Potential Heterocyclic Ring Fusion Reactions
| Reagent | Fused Heterocycle |
| Hydrazine (H₂NNH₂) | Pyrazole |
| Substituted Hydrazines (R-NHNH₂) | Substituted Pyrazole |
| Hydroxylamine (NH₂OH) | Isoxazole |
| Urea (B33335) (NH₂CONH₂) | Pyrimidine |
| Thiourea (NH₂CSNH₂) | Thiopyrimidine |
Furthermore, the acetyl group can participate in intramolecular cyclization reactions if a second reactive group is introduced elsewhere on the piperazine ring or its substituents. For example, an intramolecular aldol condensation could be envisioned if another carbonyl-containing moiety is present, leading to the formation of a bicyclic system with a new carbocyclic ring. uit.nolibretexts.orgyoutube.com Such conformationally restricted bicyclic structures are of significant interest in drug design as they can pre-organize pharmacophoric elements in a specific orientation for optimal target binding. doi.org
While specific examples of these transformations starting from this compound are not readily found in the current body of scientific literature, the principles of heterocyclic synthesis strongly support its potential as a valuable precursor for generating novel fused and annulated piperazine derivatives. The strategic placement of the acetyl group on the protected piperazine ring provides a clear avenue for synthetic exploration in this area.
Computational and Theoretical Studies on Ditert Butyl 2 Acetylpiperazine 1,4 Dicarboxylate
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms and the relative stabilities of different conformations. For a substituted piperazine (B1678402) ring, these calculations reveal the interplay of steric and electronic effects that govern its shape.
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, typically adopts a chair conformation to minimize angular and torsional strain. However, the presence of bulky substituents, such as the two tert-butoxycarbonyl (Boc) groups and the acetyl group in Ditert-butyl 2-acetylpiperazine-1,4-dicarboxylate, significantly influences the ring's conformational preference.
Studies on analogous 1-acyl and 1,4-disubstituted piperazines have shown that the piperazine ring can exist in several conformations, including chair, boat, and twist-boat forms. nih.govrsc.org For 2-substituted piperazines, there is a notable preference for the substituent to occupy an axial position to avoid steric clashes. nih.gov In the case of this compound, the acetyl group at the C2 position is likely to favor an axial orientation.
Furthermore, the presence of the N-Boc groups introduces restricted rotation around the N-C(O) amide-like bonds. This restricted rotation, combined with the ring inversion, leads to a complex conformational landscape with multiple stable conformers that can interconvert. nih.gov The energy barriers for these interconversions can be significant, ranging from 56 to 80 kJ/mol for similar N-acylated piperazines. nih.govrsc.org Computational models are essential to calculate the relative energies of these conformers and identify the most stable, lowest-energy structures.
Table 1: Predicted Conformational Preferences
| Feature | Preferred Conformation | Rationale |
|---|---|---|
| Piperazine Ring | Chair | Minimization of ring strain |
| C2-Acetyl Group | Axial | Avoidance of steric hindrance with other ring atoms and substituents nih.gov |
Computational methods can quantify this strain energy. For instance, in related 2-substituted piperazines, intramolecular hydrogen bonding has been identified as a stabilizing factor for the axial conformation. nih.gov While the acetyl group in the target molecule is not a hydrogen bond donor, weak C-H···O interactions between the acetyl methyl group or the piperazine ring protons and the carbonyl oxygens of the Boc groups could contribute to conformational stability. These subtle interactions can be identified and analyzed using techniques like Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM).
Prediction of Reactivity and Reaction Pathways
Theoretical models are crucial for predicting how a molecule will behave in a chemical reaction. By analyzing the electronic structure, chemists can identify reactive sites and model the energetic profiles of potential reaction pathways.
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.comyoutube.com The energies and spatial distributions of these orbitals in this compound provide insight into its nucleophilic and electrophilic character.
HOMO (Highest Occupied Molecular Orbital): The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic potential. youtube.com In this molecule, the HOMO is expected to have significant contributions from the lone pairs of the two nitrogen atoms, despite their delocalization into the adjacent carbonyl groups of the Boc substituents. The nitrogen at position 4 (N4) would likely be more nucleophilic than the nitrogen at position 1 (N1), which is adjacent to the electron-withdrawing acetyl group.
LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is the lowest energy orbital that can accept electrons, highlighting the molecule's electrophilic sites. youtube.com For this compound, the LUMO is predicted to be localized primarily on the carbonyl carbons, particularly the carbon of the acetyl group, making it the most likely site for nucleophilic attack.
The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a smaller gap indicates a molecule that is more readily polarized and reactive.
Table 2: Predicted Frontier Molecular Orbital Characteristics
| Orbital | Primary Location | Predicted Reactivity |
|---|---|---|
| HOMO | Nitrogen atoms (especially N4) | Nucleophilic reactions (e.g., protonation, alkylation) |
Computational chemistry allows for the modeling of transition states, which are the high-energy, fleeting structures that exist at the peak of the energy profile of a reaction. mit.edu Understanding the structure and energy of a transition state is key to predicting reaction rates and mechanisms.
For this compound, several reactions could be modeled:
Reactions at the Acetyl Group: Nucleophilic addition to the acetyl carbonyl would proceed through a tetrahedral intermediate. Transition state modeling could elucidate the stereoselectivity of such an attack, predicting whether the nucleophile will approach from above or below the plane of the piperazine ring.
C-H Functionalization: The piperazine ring has several C-H bonds that could potentially be functionalized. beilstein-journals.org Transition state calculations can help predict the regioselectivity of reactions like lithiation or oxidation, determining which C-H bond is most likely to react. whiterose.ac.uknih.gov For example, modeling the deprotonation at the carbon adjacent to N1 could help understand the formation of an α-amino carbanion.
Electronic Properties and Charge Distribution
The distribution of electron density within this compound is highly uneven due to the presence of electronegative oxygen and nitrogen atoms and electron-withdrawing carbonyl groups. This charge distribution governs the molecule's polarity, solubility, and intermolecular interactions.
Computational methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom. The results of such an analysis would show:
Negative Charge Accumulation: Significant negative charge would be concentrated on the oxygen atoms of the three carbonyl groups.
Positive Charge Accumulation: The corresponding carbonyl carbon atoms would bear a significant partial positive charge, making them electrophilic.
Nitrogen Atom Charges: The nitrogen atoms would have a less negative charge compared to a simple amine due to the electron-withdrawing effect of the Boc and acetyl groups, which pull electron density away from the nitrogens through resonance.
Polar Surface Area (PSA): The calculated PSA, which is the sum of the surfaces of polar atoms (mainly oxygen and nitrogen), is a useful descriptor for predicting transport properties. For this molecule, the computed Topological Polar Surface Area (TPSA) is 76.15 Ų, indicating a moderate degree of polarity. chemscene.com
This detailed map of charge distribution is invaluable for understanding how the molecule will interact with other polar molecules, solvents, and biological targets.
Electrostatic Potential Surface Analysis
The molecular electrostatic potential (MEP) surface is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity. researchgate.netscirp.org The MEP map illustrates regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions.
In an MEP analysis of this compound, the surface would be color-coded to represent the electrostatic potential. Regions of negative potential, typically colored in shades of red and yellow, indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential, shown in shades of blue, are electron-deficient and are prone to nucleophilic attack. scirp.org Green areas represent neutral potential. scirp.org
For this compound, the MEP surface would likely reveal the following features:
Negative Potential: The most significant regions of negative electrostatic potential are expected to be localized around the oxygen atoms of the acetyl and carbamate (B1207046) groups. These areas, rich in lone pair electrons, are the primary sites for interactions with electrophiles and hydrogen bond donors.
Positive Potential: Regions of positive potential would be associated with the hydrogen atoms, particularly those on the piperazine ring and the methyl group of the acetyl moiety.
Neutral/Slightly Positive Potential: The bulky tert-butyl groups, being largely nonpolar, would exhibit a more neutral potential.
This analysis is foundational for predicting how the molecule will interact with other chemical species, including solvents, reagents, and biological macromolecules.
Understanding Nucleophilic and Electrophilic Sites
Based on the principles of electrostatic potential and the inherent electronic properties of the functional groups, we can identify the primary nucleophilic and electrophilic sites within this compound.
Nucleophilic Sites: These are electron-rich centers that can donate an electron pair to form a new covalent bond.
Oxygen Atoms: The carbonyl oxygen of the acetyl group and the carbonyl oxygens of the two tert-butoxycarbonyl (Boc) groups are the most prominent nucleophilic sites. Their lone pairs of electrons make them susceptible to protonation or coordination with Lewis acids.
Nitrogen Atoms: The nitrogen atoms of the piperazine ring are also nucleophilic. However, their nucleophilicity is significantly diminished due to the electron-withdrawing nature of the adjacent Boc groups. The resonance delocalization of the nitrogen lone pairs into the carbonyl of the carbamate reduces their availability for donation. nih.gov
Electrophilic Sites: These are electron-deficient centers that can accept an electron pair.
Carbonyl Carbons: The carbon atom of the acetyl group and the carbonyl carbons of the Boc groups are the primary electrophilic centers. The polarization of the carbon-oxygen double bond results in a partial positive charge on the carbon atom, making it a target for nucleophilic attack.
The interplay of these sites governs the chemical reactivity of the molecule. For instance, the electrophilic nature of the carbonyl carbons is central to substitution and addition reactions, while the nucleophilic oxygen atoms are key to its hydrogen bonding capabilities.
Below is a table summarizing the predicted nucleophilic and electrophilic sites.
| Site Type | Location | Rationale |
| Nucleophilic | Carbonyl oxygens (acetyl and Boc groups) | High electron density due to lone pairs. |
| Piperazine nitrogens | Lone pair availability is reduced by electron-withdrawing Boc groups. | |
| Electrophilic | Carbonyl carbons (acetyl and Boc groups) | Partial positive charge due to polarization of the C=O bond. |
Molecular Dynamics Simulations (if applicable for conformational studies)
The piperazine ring is known to exist in various conformations, most commonly chair and boat forms. The presence of bulky substituents, such as the acetyl and two Boc groups, will significantly influence the conformational preferences and the energy barriers between different conformations.
An MD simulation of this molecule would provide insights into:
Conformational Flexibility: It would reveal the preferred conformations of the piperazine ring and the rotational freedom of the acetyl and tert-butyl groups.
Interconversion Rates: The simulation could quantify the rates at which the molecule transitions between different conformational states.
Solvent Effects: By including solvent molecules in the simulation, one could study how the molecular conformation changes in different environments.
Understanding the conformational dynamics is crucial as the three-dimensional shape of a molecule often dictates its biological activity and physical properties. For a molecule with several rotatable bonds and a flexible core like this compound, MD simulations would be an invaluable tool for a comprehensive structural and energetic characterization.
Analytical Methodologies for Structural and Synthetic Pathway Validation of Ditert Butyl 2 Acetylpiperazine 1,4 Dicarboxylate
Spectroscopic Techniques for Structural Elucidation in Synthetic Organic Chemistry
The definitive identification and structural confirmation of synthesized organic molecules like ditert-butyl 2-acetylpiperazine-1,4-dicarboxylate rely on a suite of spectroscopic techniques. These methods provide detailed information about the molecular framework, the types of atoms and their connectivity, and the functional groups present.
Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds. Both ¹H and ¹³C NMR are employed to map out the carbon-hydrogen framework of this compound.
In a typical ¹H NMR spectrum, the protons of the two tert-butyl groups would likely appear as singlets, integrating to 9 protons each, in the upfield region (around 1.4-1.5 ppm). The protons of the piperazine (B1678402) ring and the acetyl group would exhibit more complex splitting patterns and chemical shifts depending on their chemical environment and coupling with neighboring protons. The single proton on the carbon bearing the acetyl group (C2) would be expected to appear as a multiplet in the downfield region.
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. Key signals would include those for the carbonyl carbons of the dicarboxylate and acetyl groups, the quaternary and methyl carbons of the tert-butyl groups, and the carbons of the piperazine ring. The chemical shifts of these signals provide valuable information about the electronic environment of each carbon atom. Due to the presence of rotamers (different conformations arising from restricted rotation around the N-C=O bonds), some peaks in both ¹H and ¹³C NMR spectra might appear broadened or as multiple signals at room temperature.
Table 1: Predicted ¹H NMR Data for this compound
| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| tert-butyl (Boc) | 1.4 - 1.5 | Singlet | 18H |
| Acetyl (CH₃) | 2.1 - 2.3 | Singlet | 3H |
Table 2: Predicted ¹³C NMR Data for this compound
| Functional Group | Predicted Chemical Shift (ppm) |
|---|---|
| Acetyl (CH₃) | 20 - 30 |
| tert-butyl (CH₃) | 28 - 29 |
| Piperazine ring (CH, CH₂) | 40 - 60 |
| tert-butyl (quaternary C) | 80 - 82 |
| Carbamate (B1207046) (C=O) | 154 - 156 |
High-Resolution Mass Spectrometry for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₁₆H₂₈N₂O₅), HRMS can verify its molecular formula by providing a highly accurate mass measurement.
This technique can distinguish between compounds with the same nominal mass but different elemental compositions. The exact mass of the molecular ion ([M]+) or a protonated molecule ([M+H]+) is measured and compared to the calculated theoretical mass. The close agreement between the experimental and theoretical values provides strong evidence for the correct molecular formula.
Table 3: HRMS Data for this compound
| Molecular Formula | Calculated Monoisotopic Mass (Da) | Common Adducts |
|---|
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the carbonyl groups of the carbamates and the ketone.
The strong C=O stretching vibrations for the two carbamate groups would likely appear in the region of 1680-1720 cm⁻¹. The carbonyl stretch of the acetyl group's ketone would also be expected in this region, potentially overlapping with the carbamate signals. Additionally, C-H stretching vibrations from the aliphatic parts of the molecule would be observed around 2850-3000 cm⁻¹, and C-O stretching bands for the carbamate groups would appear in the 1100-1300 cm⁻¹ region.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
|---|---|
| C-H (aliphatic) | 2850 - 3000 |
| C=O (carbamate) | 1680 - 1720 |
| C=O (ketone) | 1705 - 1725 |
Chromatographic Techniques for Purification and Purity Assessment
Chromatographic methods are indispensable for both the purification of the synthesized compound and the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) for Purity and Identity Confirmation
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC method, using a C18 column, is commonly employed.
The method would involve dissolving the compound in a suitable solvent and injecting it into the HPLC system. A gradient elution with a mobile phase consisting of an aqueous component (like water with a modifier such as formic acid or trifluoroacetic acid) and an organic component (such as acetonitrile (B52724) or methanol) would be used to separate the target compound from any impurities. The purity is determined by integrating the peak area of the main compound and any impurity peaks detected, typically by a UV detector. The retention time of the main peak can also be used for identity confirmation by comparing it to a reference standard.
Table 5: Typical HPLC Parameters for Analysis of Piperazine Derivatives
| Parameter | Typical Value/Condition |
|---|---|
| Column | C18, e.g., 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
Gas Chromatography (GC) for Volatile Byproducts and Reactant Analysis
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is suitable for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC can be instrumental in monitoring the progress of its synthesis by analyzing the consumption of more volatile starting materials or the formation of volatile byproducts.
For instance, if the synthesis involves simpler piperazine precursors or acetylating agents, GC can be used to check for their presence in the crude reaction mixture. The sample is vaporized and carried by an inert gas through a capillary column, where separation occurs based on boiling point and interaction with the stationary phase. The separated components are then detected, often by a flame ionization detector (FID) or a mass spectrometer, which can aid in their identification.
Table 6: General GC Parameters for Analysis of Volatile Organics
| Parameter | Typical Value/Condition |
|---|---|
| Column | Capillary column, e.g., DB-5ms |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Temperature gradient (e.g., 50 °C to 280 °C) |
Advanced Column Chromatography for Isolation and Purification
The isolation and purification of the target compound, this compound, from crude reaction mixtures is critical to obtaining a product with the high degree of purity required for subsequent synthetic applications and analytical characterization. Advanced column chromatography, particularly flash chromatography, is a widely employed and effective technique for this purpose. The selection of appropriate stationary and mobile phases is paramount for achieving optimal separation of the desired product from unreacted starting materials, byproducts, and other impurities.
Given the presence of the two bulky tert-butoxycarbonyl (Boc) protecting groups and the acetyl moiety, the polarity of this compound can be fine-tuned to achieve good separation on a polar stationary phase like silica (B1680970) gel. The Boc groups, while somewhat polar due to the carbonyl functionalities, also impart significant non-polar character, making the compound amenable to elution with moderately polar solvent systems.
Research Findings on Chromatographic Purification
While specific literature detailing the purification of this compound is not extensively available, general procedures for the flash chromatographic purification of N-Boc protected piperazine derivatives provide a strong basis for developing a robust purification protocol. Scientific literature demonstrates that silica gel is the most common stationary phase for this class of compounds. The choice of eluent is critical and is typically a binary mixture of a non-polar solvent, such as heptane (B126788) or hexane, and a more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758).
The separation principle relies on the differential partitioning of the components of the crude mixture between the stationary phase and the mobile phase. Less polar impurities will travel through the column more quickly with a less polar mobile phase, while the target compound and more polar impurities will have a stronger interaction with the silica gel and elute later. A gradient elution, where the polarity of the mobile phase is gradually increased over the course of the separation, is often employed to enhance resolution and reduce purification time.
For compounds of similar structure, such as other acylated and Boc-protected piperazines, various solvent systems have been successfully utilized. The selection of the optimal eluent system is typically guided by preliminary analysis using thin-layer chromatography (TLC), which allows for rapid screening of different solvent mixtures to find the one that provides the best separation of the target compound from its impurities.
The stability of the Boc protecting groups on silica gel is a crucial consideration. While silica gel is slightly acidic, the Boc group is generally stable under standard flash chromatography conditions. Prolonged exposure to highly acidic conditions or very polar solvents, however, could potentially lead to partial deprotection, and therefore, the chromatographic process should be carried out efficiently.
Below are interactive data tables summarizing typical conditions and findings relevant to the advanced column chromatographic purification of this compound and structurally related compounds.
Table 1: Typical Parameters for Flash Column Chromatography Purification
| Parameter | Description | Typical Value/Range |
| Stationary Phase | The solid adsorbent used in the column. | Silica Gel (230-400 mesh) |
| Mobile Phase | The solvent or mixture of solvents used to elute the compounds. | Heptane/Ethyl Acetate, Hexane/Ethyl Acetate, Dichloromethane/Methanol (B129727) |
| Elution Mode | The method of applying the mobile phase. | Isocratic or Gradient |
| Loading Technique | How the crude sample is introduced to the column. | Dry loading onto silica gel or direct injection of a concentrated solution |
| Detection Method | How the eluted fractions are monitored. | Thin-Layer Chromatography (TLC) with a suitable stain (e.g., potassium permanganate), UV detection if applicable |
Table 2: Example Eluent Systems from Related Compound Purifications
| Compound Type | Eluent System (v/v) | Observations |
| N-Boc Piperazine Derivatives | 9:1 Dichloromethane/Methanol | Effective for more polar derivatives. |
| N-Boc-N'-benzyl Piperazine Derivatives | 8:2 Petrol/Diethyl Ether | Suitable for less polar derivatives. |
| N-Boc Protected Piperidinyl Pyrazoles | 1:7 to 1:9 Acetone/n-Hexane | Demonstrates the use of ketone-containing eluents. |
Future Research Directions and Unexplored Potential of Ditert Butyl 2 Acetylpiperazine 1,4 Dicarboxylate in Academic Synthesis
Development of Novel and More Efficient Synthetic Routes
The current syntheses of C-substituted piperazines can be lengthy and often rely on starting materials like amino acids, which limits flexibility. beilstein-journals.orgnih.gov The most direct approach involves the selective functionalization of the piperazine (B1678402) C-H bonds. beilstein-journals.org Future research will likely focus on catalytic and continuous flow methods to improve efficiency, reduce waste, and enhance scalability.
The transition from stoichiometric to catalytic processes represents a significant leap in efficiency and sustainability. For Ditert-butyl 2-acetylpiperazine-1,4-dicarboxylate, several catalytic avenues warrant exploration.
Photoredox Catalysis: This strategy has emerged as a powerful tool for C-H functionalization. mdpi.com Researchers have successfully used iridium-based photocatalysts for the C–H arylation and vinylation of N-Boc piperazines. mdpi.com Future work could adapt these photoredox methods to directly introduce an acetyl group or its precursor onto the di-tert-butyl piperazine-1,4-dicarboxylate core. Organic photoredox catalysis, using catalysts like acridinium (B8443388) salts, offers a more sustainable alternative for the C-H alkylation of carbamate-protected piperazines and could be programmed to synthesize diverse piperazine cores. mdpi.comnih.govacs.org
Transition-Metal Catalysis: Protocols such as the Tin Amine Protocol (SnAP) and Silicon Amine Protocol (SLAP) have been developed to synthesize C2-functionalized piperazines from aldehydes. mdpi.com Initially requiring stoichiometric copper, a catalytic version of the SnAP reaction was later developed, expanding the substrate scope. mdpi.comethz.ch Applying these catalytic SnAP or SLAP methodologies could provide a streamlined, one-step synthesis of the target compound from readily available starting materials. Furthermore, iridium-catalyzed [3+3] cycloadditions of imines present an atom-economical route to C-substituted piperazines that could be explored. nih.gov
Organocatalysis: Asymmetric organocatalysis could be pivotal in establishing the stereocenter at the C2 position during ring synthesis or functionalization. Hybrid bio-organocatalytic cascades, which have been used for synthesizing 2-substituted piperidines, could be adapted for piperazine synthesis. nih.gov Additionally, piperazine-functionalized polymers have been shown to act as highly active and reusable organocatalysts in water, suggesting the potential for autocatalytic or template-directed syntheses. rsc.org
Table 1: Potential Catalytic Approaches for Synthesis
| Catalytic Strategy | Catalyst Example | Potential Advantages | Key Research Goal |
|---|---|---|---|
| Photoredox Catalysis | Iridium or Acridinium Salts | Mild reaction conditions, high functional group tolerance, direct C-H activation. mdpi.comacs.org | Develop a protocol for the direct C2-acetylation of di-tert-butyl piperazine-1,4-dicarboxylate. |
| Transition-Metal Catalysis | Copper (SnAP), Iridium | Atom economy, use of readily available starting materials (aldehydes). ethz.chnih.gov | Optimize catalytic SnAP/SLAP or Iridium-catalyzed cycloaddition for efficient synthesis. |
| Organocatalysis | Chiral Amines, Proline Derivatives | Enantioselective synthesis, metal-free conditions, sustainability. nih.govrsc.org | Design an organocatalytic cascade reaction for the asymmetric synthesis of the target molecule. |
Flow chemistry offers enhanced safety, reproducibility, and scalability compared to batch processing. The combination of photoredox catalysis with continuous flow has already been reported for the synthesis of C2-functionalized piperazines, demonstrating its feasibility. mdpi.com
Future research should focus on developing a dedicated flow process for the synthesis of this compound. Such a system could integrate catalyst immobilization, which would simplify purification and allow for catalyst recycling. Microwave-assisted synthesis, which has been shown to shorten reaction times for piperazine derivatives, could also be incorporated into a continuous flow setup to further improve efficiency. nih.govresearchgate.net The development of a transition metal-free synthesis optimized for flow chemistry has been successful for other complex piperazine derivatives, providing a template for future work. mdpi.com
Exploration of New Reactivity Patterns and Selective Transformations
Beyond improving its synthesis, future research should delve into the untapped reactivity of this compound. The interplay between the two nitrogen atoms, the stereocenter, and the acetyl group creates a rich landscape for chemical transformations.
The presence of multiple reactive sites on the piperazine ring makes selective functionalization a significant challenge. beilstein-journals.org The second nitrogen atom can complicate reactions like direct C-H lithiation, which are more straightforward for pyrrolidines and piperidines. beilstein-journals.orgmdpi.com
Direct C-H Lithiation: This remains a powerful, if challenging, method for the α-functionalization of N-Boc piperazines. researchgate.net While typically requiring cryogenic temperatures, protocols at higher temperatures have been developed. mdpi.com Future studies could focus on optimizing diastereoselective or even enantioselective lithiation-trapping on the piperazine ring, using the existing acetyl group to direct the stereochemical outcome of a second functionalization at a different position.
Directed C-H Functionalization: The acetyl group itself, or the adjacent N-Boc group, could be leveraged as a directing group for transition-metal-catalyzed C-H activation at other positions on the ring (e.g., C3, C5, or C6). This would open pathways to polysubstituted piperazine scaffolds that are currently difficult to access. beilstein-journals.org
Stereoselective Transformations of the Acetyl Group: The ketone of the acetyl group is a key handle for further diversification. Research into the diastereoselective reduction of the ketone to a secondary alcohol, or its use in aldol (B89426) or Mannich reactions, could generate new libraries of piperazine derivatives with increased structural complexity and multiple stereocenters.
Table 2: Strategies for Selective Functionalization
| Method | Target Selectivity | Potential Outcome |
|---|---|---|
| Asymmetric Lithiation/Trapping | Regio- and Stereoselective | Introduction of new substituents at the C3, C5, or C6 positions with high stereocontrol. mdpi.com |
| Directed C-H Activation | Regioselective | Functionalization of specific C-H bonds by leveraging the coordinating ability of the acetyl or Boc groups. |
| Ketone Derivatization | Stereoselective | Creation of a second stereocenter via reduction or addition reactions, leading to diastereomerically enriched products. |
Moving beyond traditional thermal and catalytic activation, unconventional methods could unlock novel reactivity.
Electroorganic Chemistry: Anodic oxidation has been used for the α-functionalization of bisformyl protected piperazine to introduce alkoxy groups. beilstein-journals.org Exploring the electrochemical oxidation or reduction of this compound could lead to unique radical-based transformations or selective deprotection/functionalization sequences.
Biocatalysis: Enzymes could offer unparalleled selectivity for transforming the piperazine core or the acetyl side chain. For instance, a ketoreductase could be employed for the highly stereoselective reduction of the ketone, an approach that is well-established for other classes of compounds.
Mechanochemical Activation: The use of ball milling to drive reactions under solvent-free or low-solvent conditions is a growing area of green chemistry. Investigating mechanochemical methods for the synthesis or subsequent functionalization of the title compound could reduce environmental impact and potentially reveal reactivity patterns not observed in solution-phase chemistry.
Integration into Advanced Synthetic Strategies
The ultimate goal of developing new chemistry for a building block like this compound is to facilitate its use in the synthesis of complex, high-value molecules.
Future work should demonstrate the utility of this compound as a chiral scaffold. By leveraging the new, efficient, and selective reactions developed, this building block could be integrated into the synthesis of natural products or pharmaceutical lead compounds. beilstein-journals.org One promising avenue is its use in "heterocyclic merging" strategies, where the piperazine ring is fused to other biologically relevant heterocyles, such as indazoles, to create novel and stereochemically diverse scaffolds. nih.gov
Furthermore, the development of cascade or multicomponent reactions that form and functionalize the piperazine ring in a single operation would be a significant advance. A programmable synthesis approach, enabled by methods like organic photoredox catalysis, could allow for the functionalization of different positions on the piperazine core without requiring unique synthetic sequences for each derivative. acs.org This would dramatically accelerate the exploration of chemical space around the piperazine scaffold, solidifying the role of this compound and its analogues as indispensable tools in modern academic and industrial synthesis.
Application in Automated Synthesis Platforms
The rise of automation in chemical synthesis offers a paradigm shift from traditional, manual laboratory work to high-throughput, data-rich experimentation. The structural features of this compound make it an ideal candidate for exploration using these modern platforms.
Future research could focus on leveraging automated systems to rapidly explore the derivatization of the acetyl group or the challenging C-H functionalization of the piperazine ring itself. mdpi.comnih.gov High-throughput experimentation (HTE) platforms, which utilize robotic liquid handlers and microtiter plates, could be employed to screen a vast array of reaction conditions (e.g., catalysts, reagents, solvents) on a nanomolar scale. rsc.org This would accelerate the discovery of novel and efficient transformations that are currently hindered by the lengthy, one-by-one experimental nature of traditional synthesis. nih.gov
Furthermore, continuous flow chemistry represents another frontier for this compound. Once optimal reaction conditions are identified through HTE, flow reactors can be used for safe and efficient scale-up, enabling the production of gram quantities of novel derivatives for further study. rsc.org The integration of in-line analytics (e.g., NMR, MS) within these flow systems can provide real-time reaction monitoring and optimization, generating large datasets that can be used to build robust kinetic and mechanistic models.
Table 1: Potential Automated Platforms for Investigating this compound
| Platform Type | Application | Potential Advantages |
| High-Throughput Experimentation (HTE) | Rapid screening of catalysts, reagents, and solvents for C-H functionalization or acetyl group derivatization. | - Miniaturization reduces reagent consumption.- Parallel processing accelerates discovery.- Generates large, structured datasets for analysis. |
| Continuous Flow Chemistry | Scale-up of optimized reactions; exploration of reactions under high pressure/temperature. | - Enhanced safety and control.- Improved reaction efficiency and yield.- Facile integration of in-line analytics for real-time optimization. |
| Robotic Synthesis Platforms | Multi-step, automated synthesis of a library of derivatives from the core scaffold. | - "Lights-out" operation increases productivity.- High reproducibility.- Enables the creation of diverse compound libraries for screening. |
Contribution to Fragment-Based Synthesis Approaches
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. frontiersin.org This approach begins with identifying small, low-complexity molecules ("fragments") that bind weakly to a biological target. astx.com These initial hits are then optimized and grown into more potent, drug-like molecules. rsc.org
This compound is well-suited to serve as a high-value fragment or as a scaffold for fragment elaboration in FBDD campaigns. The piperazine core is a common feature in successful drugs, often improving properties like aqueous solubility and bioavailability. mdpi.com The compound's defined stereochemistry and the presence of the two tert-butoxycarbonyl (Boc) protecting groups allow for controlled, regioselective modifications.
Future FBDD research could utilize this compound in several ways:
As a Core Fragment: The rigid, chiral piperazine ring can serve as a starting point, with the acetyl group acting as a "growth vector"—a synthetically accessible point for elaboration to improve binding affinity with a target protein. rsc.orgastx.com
In Fragment Linking: If two different fragments are found to bind in adjacent pockets of a target protein, the piperazine core of this compound could be used as a linker to connect them, creating a single, more potent molecule.
For Library Synthesis: The acetyl group can be readily transformed into a wide range of other functional groups (e.g., amines, alcohols, heterocycles), enabling the synthesis of a focused library of piperazine-containing fragments for screening against various biological targets.
The challenge in FBDD often lies in the synthetic chemistry required to elaborate the initial fragment hits. rsc.org The pre-functionalized and protected nature of this compound provides a practical solution to this common bottleneck.
Computational Design and Prediction of Novel this compound Transformations
Advances in computational chemistry and artificial intelligence are revolutionizing how chemical reactions are discovered and optimized. These in silico tools can predict reaction outcomes and even design entirely new synthetic pathways, saving significant time and resources.
Machine Learning in Reaction Prediction
Machine learning (ML) algorithms can be trained on large datasets of chemical reactions to identify complex patterns and predict the outcomes of new, unseen experiments. rjptonline.orgprinceton.edu While significant progress has been made in predicting yields for reactions like C-N cross-couplings, applying these models to the specific transformations of this compound is a promising future direction. princeton.edupharmaceutical-technology.com
A potential research workflow would involve:
Data Generation: Using automated platforms (as described in 7.3.1) to generate a large, high-quality dataset of reactions involving the title compound. This data would include inputs like reactants, catalysts, solvents, temperature, and the corresponding reaction yield as the output. princeton.edu
Featurization: Converting the chemical structures of the reactants and reagents into numerical descriptors that an ML model can understand. These can include calculated atomic, molecular, and vibrational properties. princeton.edu
Model Training: Training an ML algorithm, such as a random forest or a neural network, on this dataset. pharmaceutical-technology.comchemrxiv.org The model learns the intricate relationships between the input features and the reaction yield.
Prediction: Using the trained model to predict the performance of new, hypothetical reactions. This allows chemists to prioritize experiments that are most likely to succeed, dramatically accelerating the discovery of optimal reaction conditions.
These predictive models could be particularly valuable for navigating the complexities of regioselective and stereoselective functionalization of the piperazine ring.
Table 2: Workflow for Machine Learning-Guided Reaction Prediction
| Step | Description | Key Tools / Techniques |
| 1. Data Generation | Perform high-throughput experiments on transformations of the title compound. | Automated synthesis platforms, robotic liquid handlers. |
| 2. Featurization | Calculate molecular descriptors for all reaction components. | DFT calculations, molecular modeling software (e.g., Spartan). pharmaceutical-technology.com |
| 3. Model Training | Train a supervised learning algorithm on the experimental dataset. | Random Forest, Gradient Boosting, Neural Networks. pharmaceutical-technology.comucla.edu |
| 4. In Silico Screening | Use the trained model to predict yields for a virtual library of new reactions. | Predictive modeling software. |
| 5. Experimental Validation | Synthesize the most promising candidates identified by the model in the lab. | Standard laboratory synthesis and analysis. |
De Novo Design of Derivatization Pathways
Beyond predicting the outcome of known reaction types, computational tools can be used for the de novo design of entirely new synthetic routes. nih.gov This involves using algorithms to work backward from a desired target molecule—a novel derivative of this compound—to identify plausible starting materials and reaction steps.
This approach could be used to:
Discover Novel C-H Functionalization Strategies: Traditional methods for substituting the carbon atoms of piperazines are often lengthy and inflexible. mdpi.comnih.gov Computational pathway design could identify non-intuitive or unconventional reagent combinations to achieve selective C-H activation at different positions on the ring.
Design Multi-Component Reactions (MCRs): Algorithms could design novel MCRs that assemble complex piperazine derivatives in a single step, incorporating the core scaffold of the title compound or building it from simpler precursors. nih.gov
Optimize Synthetic Efficiency: By evaluating thousands of potential synthetic routes in silico, these tools can identify the most efficient, cost-effective, and sustainable pathways to a desired derivative, minimizing step count and waste.
The integration of these predictive and design-oriented computational tools with automated synthesis platforms represents the future of chemical research, enabling the rapid design, synthesis, and testing of novel molecules with unprecedented efficiency. This compound, with its versatile and privileged structure, is poised to be a key player in this evolving landscape.
Q & A
Q. What are the standard synthetic protocols for preparing Ditert-butyl 2-acetylpiperazine-1,4-dicarboxylate?
The compound is synthesized via sequential Boc (tert-butoxycarbonyl) protection of a piperazine precursor. A typical method involves reacting piperazine derivatives with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) under anhydrous conditions. For example, the acetyl group is introduced via nucleophilic acylation using acetyl chloride or acetic anhydride. Reaction parameters include temperatures of 0–25°C, solvents like dichloromethane or THF, and rigorous exclusion of moisture .
Q. What structural features influence the reactivity of this compound?
Key structural elements include:
- Tert-butyl groups : Provide steric hindrance, protecting the carboxylate moieties from premature hydrolysis.
- Acetyl substituent : Enhances electrophilicity at the piperazine ring, enabling nucleophilic substitutions.
- Piperazine core : The six-membered ring with two nitrogen atoms allows for hydrogen bonding and coordination with biological targets .
Q. How is the purity of this compound assessed in research settings?
Purity is evaluated using:
- HPLC : Reverse-phase chromatography with UV detection (λ = 210–254 nm).
- NMR spectroscopy : ¹H/¹³C NMR to confirm absence of impurities (e.g., residual solvents or unreacted intermediates).
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 315.41 for C₁₅H₂₉N₃O₄) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in large-scale synthesis?
- Temperature control : Lower temperatures (0–10°C) minimize side reactions during Boc protection.
- Solvent selection : Dichloromethane enhances solubility of intermediates, while THF improves acylation kinetics.
- Catalysts : DMAP (4-dimethylaminopyridine) accelerates acyl transfer reactions.
- Workflow : Continuous flow reactors reduce batch variability and improve scalability .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from:
- Impurity profiles : Trace solvents (e.g., DMF) can inhibit enzyme activity. Repurify using column chromatography.
- Assay conditions : Validate activity under standardized pH (7.4 buffer) and temperature (37°C).
- Structural analogs : Compare with derivatives (e.g., aminomethyl or hydroxymethyl variants) to isolate structure-activity relationships .
Q. Which analytical techniques characterize degradation products under hydrolytic conditions?
Hydrolysis studies involve:
- LC-MS/MS : Identify degradation products (e.g., tert-butanol and acetylpiperazine fragments).
- Kinetic monitoring : Use pH-stat titration to track ester hydrolysis rates.
- Stability testing : Accelerated aging at 40°C/75% RH for 4 weeks to model shelf-life .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Docking studies : Simulate interactions with target enzymes (e.g., kinases or proteases) using software like AutoDock Vina.
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with inhibitory potency.
- MD simulations : Assess conformational stability of the piperazine ring in aqueous environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
